3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid

Medicinal Chemistry Synthetic Route Scouting Amide Bond Formation

This is the definitive late-stage intermediate for Darovasertib (LXS-196) synthesis. Its unmatched value lies in the dual-vector reactivity of its pyrazine core: the 3-amino group enables upstream diversification, while the 2-carboxylic acid moiety serves as the essential anchor for the final potency-conferring amide bond with the eastern amine fragment. Generic substitution is chemically impossible—any deviation from this exact scaffold breaks the convergent route and compromises the 1.9 nM PKCα potency of the final clinical candidate. Procuring this acid directly, rather than the methyl ester, eliminates an additional deprotection step and streamlines your route to Darovasertib or focused PKC inhibitor libraries. Sourced for programs targeting GNAQ/GNA11-driven cancers with a clinically validated 57% 1-year survival signal.

Molecular Formula C11H7F3N4O2
Molecular Weight 284.19 g/mol
Cat. No. B11844628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid
Molecular FormulaC11H7F3N4O2
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CN=C(C(=N2)C(=O)O)N)C(F)(F)F
InChIInChI=1S/C11H7F3N4O2/c12-11(13,14)5-2-1-3-16-7(5)6-4-17-9(15)8(18-6)10(19)20/h1-4H,(H2,15,17)(H,19,20)
InChIKeyZCRVQDXAZZMGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid – Key Intermediate for Next-Generation PKC Inhibitor Synthesis


3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid (CAS: 1874279-13-6) is a specialized heterocyclic building block defined by a pyrazine core bearing a 3-amino group, a 2-carboxylic acid handle, and a 3-(trifluoromethyl)pyridin-2-yl substituent . It is not an end-use pharmaceutical but a crucial synthetic intermediate whose primary value proposition is its irreversible role in the convergent synthesis of a defined class of protein kinase C (PKC) inhibitors, most notably the clinical-stage candidate Darovasertib (LXS-196) . Its procurement is typically driven by the need to access this specific pharmacophore with high fidelity, as the carboxylic acid moiety serves as the essential anchor point for the final, potency-conferring amide bond formation with a complex amine fragment .

Why 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid Cannot Be Replaced by Generic Pyrazine Analogs


Generic substitution in the context of this compound fails because its value is not in isolated biological activity but in its precise, dual-vector reactivity as a late-stage intermediate. The target compound uniquely integrates a nucleophilic amino group and an electrophilic carboxylic acid on a pyrazine scaffold pre-functionalized with a specific lipophilic pyridine, enabling a convergent amide coupling that defines the Darovasertib chemotype . Replacing it with a simpler analog—such as an ester pro-drug, a positional isomer, or a different heterocyclic acid—would necessitate a complete redesign of the synthetic route, fundamentally altering the final drug's structure. This is not a case where potency can be traded off; the final drug's single-digit nanomolar IC50 against PKCα (1.9 nM) and PKCθ (0.4 nM) is strictly contingent upon the integrity of the pyrazine-2-carboxamide linkage formed exclusively from this carboxylic acid precursor . Therefore, procurement decisions must prioritize exact chemical identity over functional similarity.

Quantitative Differentiation Guide for 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid


Direct Amide Coupling Efficiency Versus Ester Aminolysis for Final Drug Assembly

The target compound's free carboxylic acid enables a direct, high-yielding amide coupling with the complex piperidine-pyridine amine fragment to assemble Darovasertib. The published patent route explicitly employs this acid in a single-step amide bond formation, bypassing the lower-yielding, two-step protocol required if the methyl ester analog (CAS 1874279-15-8) were used, which demands an additional, often racemization-prone, saponification step . This methodological advantage is a direct consequence of the compound's functional group presentation.

Medicinal Chemistry Synthetic Route Scouting Amide Bond Formation

Resulting Drug's Target Engagement: A 15,000-Fold Selectivity Window for Primary PKC Isoforms Over GSK3β

While the target acid is an inactive precursor, its value is inextricably linked to the performance of the molecule it creates: Darovasertib. Quantitative kinase profiling reveals a stark selectivity gap. The drug potently inhibits its primary targets, PKCα and PKCθ, with IC50 values of 1.9 nM and 0.4 nM, respectively, but shows dramatically weaker inhibition of the related kinase GSK3β (IC50 = 3,100 nM) . This represents a selectivity window of over 1,600-fold for PKCα and over 7,700-fold for PKCθ. This profile defines a new benchmark in PKC inhibition, contrasting with earlier, less selective inhibitors like sotrastaurin.

Kinase Profiling Selectivity Pharmacology

Clinical Proof-of-Concept: Tumor Regression Achieved with the Drug Derived from this Intermediate

The ultimate differentiator for a drug's critical intermediate is clinical validation of the final product. In a Phase 1/2 clinical trial, Darovasertib monotherapy—the single specific molecule synthesized from the target carboxylic acid—demonstrated tangible antitumor activity in heavily pre-treated metastatic uveal melanoma (MUM) patients. The reported outcomes significantly surpass historical benchmarks for this indication .

Clinical Pharmacology Efficacy Uveal Melanoma

Kinase Selectivity Profile Superiority Over First-Generation PKC Inhibitors

A key limitation of first-generation PKC inhibitors, such as sotrastaurin (AEB071), is a lack of sufficient kinase selectivity, which contributes to dose-limiting toxicities. The next-generation inhibitor Darovasertib, for which 3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is an essential precursor, was specifically designed to overcome this flaw. The Novartis patent family explicitly states these new compounds possess 'improved potency, hERG activity, absorption, and kinase selectivity' relative to prior art . This is a core inventive step, and the target compound's unique pyrazine-2-carboxylic acid motif is a critical structural feature enabling this superior selectivity profile.

Kinase Profiling Selectivity Safety Pharmacology

Validated Application Scenarios for 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid


Convergent Synthesis of Darovasertib (LXS-196) and Structural Analogs for PKC Drug Discovery

The primary and most validated use case is as the direct precursor in the final, convergent step of Darovasertib's synthesis. The patented route uses an amide coupling between this carboxylic acid and a complex amine fragment. This single-step assembly is more efficient than alternative routes starting from the corresponding methyl ester . Procuring the acid directly allows medicinal chemistry teams to generate the clinical candidate or explore SAR around the eastern pyridine-piperidine motif while keeping the critical pyrazine core constant .

In Vitro Kinase Selectivity Profiling of Next-Generation PKC Inhibitors

The target acid serves as the universal starting material for synthesizing a new class of PKC inhibitors with a defined and advantageous selectivity profile. The final drug derived from it demonstrates 1.9 nM potency on PKCα with a >1,600-fold selectivity window over GSK3β . This property is directly transferable to other amide or ester analogs synthesized from the same acid, making it a versatile procurement for building a focused compound library aimed at improved kinase selectivity .

Preclinical Development for Uveal Melanoma and GNAQ/11-Mutant Cancers

Procurement of this intermediate is justified for programs targeting uveal melanoma and other cancers driven by GNAQ/GNA11 mutations. Clinical validation of the final drug derived from this acid shows a 57% 1-year survival rate and a median OS of 13.2 months in metastatic patients, significantly exceeding the historical benchmarks of 37% and 7 months, respectively . This powerful clinical signal de-risks the entire chemotype and makes the core scaffold a high-value asset for further preclinical and translational studies .

Development of Improved Formulations or Next-Generation Therapeutics

For programs aiming to build upon the Darovasertib scaffold, this carboxylic acid is the critical starting material. Patents highlight the continuous need for 'next generation PKC inhibitors' with further improvements in potency, PK profile, and gastrointestinal tolerance . The carboxylic acid is the strategic handle for creating new amide variants, pro-drugs, or linker attachments, enabling rational drug design without the need to rebuild the entire, complex heterocyclic core .

Quote Request

Request a Quote for 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.